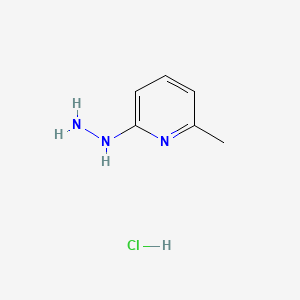

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 . It is a specialty chemical that can be obtained from various suppliers.

Synthesis Analysis

The synthesis of 1,2-dihydropyridines, which are valuable and reactive synthons, has been reported in the literature . A modular organocatalytic Mannich/Wittig/cycloisomerization sequence has been used as a flexible strategy to access chiral 1,2-dihydropyridines from N-Boc aldimines, aldehydes, and phosphoranes .Molecular Structure Analysis

The molecular structure of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride can be found in various databases . The molecular weight of this compound is 159.617.Chemical Reactions Analysis

1,2-Dihydropyridines are particularly useful precursors to synthesize piperidines and pyridines, which are among the most common structural components of pharmaceuticals . The catalytic enantioselective synthesis of structurally diverse 1,2-dihydropyridines is limited to enantioselective addition of nucleophiles to activated pyridines .Wissenschaftliche Forschungsanwendungen

Biological Activities

Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer , antihypertensive , antiulcer , antimicrobial , and many other therapeutic applications . These compounds have been the pillar of medicinal chemistry research .

Pharmaceutical Research

Dihydropyridine (DHP) is among the most beneficial scaffolds that have revolutionized pharmaceutical research with unprecedented biological properties . Over the years, the transformation of easily accessible 1,2- and 1,4-dihydropyridine (1,4-DHP) intermediates by synthetic chemists has generated several drug molecules and natural products .

Metal Ion Coordination Chemistry

Pyridyl-substituted phosphines, such as tris(6-methylpyridin-2-yl)phosphine, have been extensively used in metal ion coordination chemistry due to their fundamental importance and prospective applications .

Synthesis of Natural Products

The pyrazoline moiety is present in various marketed pharmacological agents of different categories such as crizotinib [a tyrosine kinase inhibitor (TKI)], cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), difenamizole (an analgesic), rimonabant (an antiobesity agent), celecoxib, phenylbutazone, ramifenazone (an antiinflammatory agent), muzolimine (a diuretic), 3-cyano-N- (1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) (an antipsychotic agent), and betazole (an H2-receptor agonist) .

Synthesis of Pyrazolines

A tridentate nitrogen-sulfur Schiff base, 3-methylbenzyl 2-(6-methylpyridin-2-ylmethylene)hydrazine carbodithioate (6mpyS3M), was synthesized by condensation of 6-methylpyridine-2-aldehyde with S-3-methylbenzyldithiocarbazate .

Crystal Structure Analysis

The crystal structure of tris(6-methylpyridin-2-yl)phosphine selenide, C18H18N3PSe, was analyzed . This kind of analysis is crucial for understanding the properties and potential applications of the compound.

Wirkmechanismus

Target of Action

The primary target of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride, a dihydropyridine derivative, is the L-type calcium channels located in the muscle cells of the heart and arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .

Mode of Action

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride works by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . By blocking these channels, this compound is able to decrease blood vessel contraction, leading to a sustained vasodilation .

Biochemical Pathways

The blocking of L-type calcium channels leads to a decrease in the entry of calcium ions into the cell. This results in a reduction in vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Pharmacokinetics

Similar dihydropyridine derivatives are known to have good oral bioavailability and are metabolized in the liver .

Result of Action

The result of the action of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride is a decrease in blood pressure due to the vasodilation of arterial blood vessels . This can be beneficial in the treatment of conditions such as hypertension.

Eigenschaften

IUPAC Name |

(6-methylpyridin-2-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-3-2-4-6(8-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJACZBEDWORHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679251 |

Source

|

| Record name | 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride | |

CAS RN |

104408-25-5 |

Source

|

| Record name | 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)